Escin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Escin is a complex organic molecule with a unique structure It is characterized by multiple hydroxyl groups, a pentamethylated picene core, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Escin typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:
Formation of the picene core: This involves cyclization reactions under high-temperature conditions.
Introduction of hydroxyl groups: This can be achieved through selective hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Esterification: The final step involves the esterification of the hydroxylated picene core with (E)-2-methylbut-2-enoic acid using catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Escin: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halides, ethers.
Scientific Research Applications
Escin: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Escin involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functional group allow it to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Escin: can be compared with other hydroxylated picene derivatives and ester compounds.
Similar compounds: include analogs with different ester groups or additional functional groups.
Uniqueness
- The unique combination of hydroxyl groups, a pentamethylated picene core, and an ester functional group gives This compound distinct chemical and biological properties.
- Its potential applications in various fields make it a compound of significant interest for further research and development.
Properties
IUPAC Name |
[5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9-pentamethyl-1,3,4,4a,5,6,6a,7,8,8a,10,11,12,12a,13,14b-hexadecahydropicen-3-yl] (E)-2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O4/c1-8-20(2)29(36)37-28-16-22-23(17-30(28,3)4)26-12-11-25-21-10-9-14-31(5,19-34)24(21)13-15-32(25,6)33(26,7)18-27(22)35/h8,12,21-25,27-28,34-35H,9-11,13-19H2,1-7H3/b20-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVPEFBKSWBXRZ-DNTJNYDQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2C(CC1(C)C)C3=CCC4C5CCCC(C5CCC4(C3(CC2O)C)C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CC2C(CC1(C)C)C3=CCC4C5CCCC(C5CCC4(C3(CC2O)C)C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.